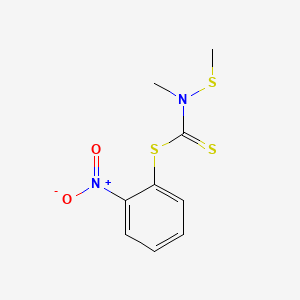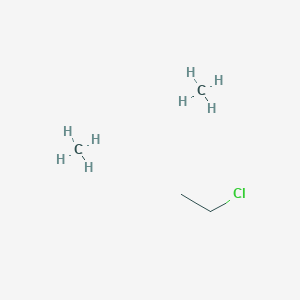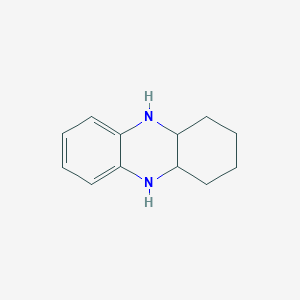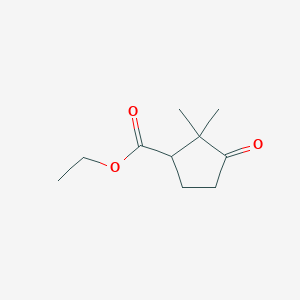
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group and two methyl groups attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired ester.
Another method involves the use of dimethyl carbonate and a suitable catalyst. For example, cyclopentanone can react with dimethyl carbonate in the presence of a solid base catalyst like potassium fluoride on alumina (KF/Al2O3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalytic processes using recyclable catalysts are preferred for their efficiency and sustainability.
化学反応の分析
Types of Reactions
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in stereoselective synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and bioactive molecules.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The ketone group can be involved in redox reactions, influencing cellular processes.
類似化合物との比較
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate can be compared with similar compounds such as:
Ethyl 2-oxocyclopentanecarboxylate: This compound lacks the two methyl groups and has different reactivity and applications.
Methyl 2-oxocyclopentanecarboxylate: Similar to the ethyl ester but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it valuable in various synthetic and industrial applications.
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)7-5-6-8(11)10(7,2)3/h7H,4-6H2,1-3H3 |
InChIキー |
KWPAZRVDEVDEHO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(=O)C1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


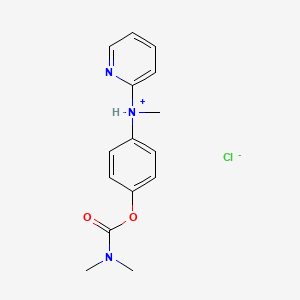
![1-[3-Methyl-4-(methylamino)phenyl]ethanone](/img/structure/B13780385.png)
![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)
![2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-](/img/structure/B13780395.png)
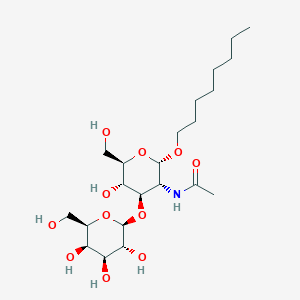
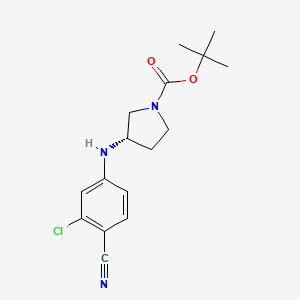
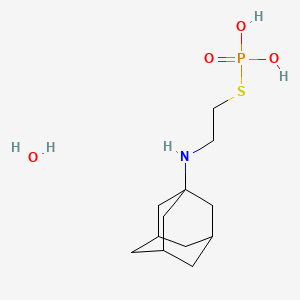

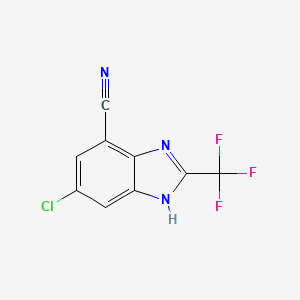
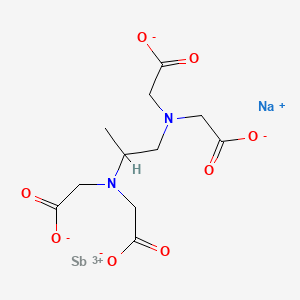
![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
